HMR 1556

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

HMR-1556 wird in der wissenschaftlichen Forschung aufgrund seiner selektiven Hemmung des IKs-Stroms häufig verwendet. Einige seiner Anwendungen umfassen:

Herzkreislaufforschung: Es wird verwendet, um die Rolle von Kaliumströmen bei der Herzrepolarisation und Arrhythmien zu untersuchen.

Pharmakologie: Die Verbindung wird verwendet, um die Auswirkungen von Kaliumkanalblockern auf verschiedene physiologische Prozesse zu untersuchen.

Arzneimittelentwicklung: HMR-1556 dient als Leitverbindung für die Entwicklung neuer Antiarrhythmika

Wirkmechanismus

HMR-1556 übt seine Wirkung aus, indem es selektiv den IKs-Strom blockiert, der durch den KCNQ1-KCNE1-Kaliumkanal-Komplex vermittelt wird. Diese Hemmung verlängert die Repolarisationsphase des kardialen Aktionspotenzials und reduziert so die Wahrscheinlichkeit von Arrhythmien. Die Verbindung beeinflusst andere Kaliumströme wie IKr, IK1 oder L-Typ-Calciumströme nicht signifikant, was sie zu einem hochspezifischen Inhibitor macht .

Wirkmechanismus

Target of Action

HMR 1556, also known as (+)-HMR-1556, chromanol HMR1556, or (3R,4S)-(+)-N-(3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl)-N-methylmethanesulfonamide, is a potent and selective blocker of the slowly activating delayed rectifier potassium current (Iks) . This current is carried by the KCNQ1-KCNE1 (KvLQT1-MinK) voltage-gated channel .

Mode of Action

This compound interacts with its target, the Iks channel, by binding to it and inhibiting its function . This inhibition is selective, as this compound has little or no effect on other channels such as Herg, Kv1.3 (KCNA3), Kv1.5 (KCNA5), Kir2.1 (KCNJ2), and HCN2 (BCNG2) current in respective oocyte transfectants .

Biochemical Pathways

The Iks channel plays a crucial role in the repolarization process of cardiac action potentials . By blocking this channel, this compound affects the cardiac action potential, leading to changes in the heart’s electrical activity . The stimulatory effects of β- and α1-adrenoceptor on Iks are mediated via the PKA and PKC signal pathways .

Result of Action

The primary result of this compound’s action is the inhibition of the Iks channel, leading to changes in the heart’s electrical activity . This can affect the heart’s rhythm and potentially have antiarrhythmic effects . In the presence of isoproterenol, a nonselective β-adrenoceptor agonist, the firing rate of action potentials was more effectively reduced by this compound than by the IKr inhibitor E4031 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of isoproterenol, a nonselective β-adrenoceptor agonist, can enhance the effects of this compound . This suggests that the functional role of Iks might increase during sympathetic excitation under in vivo conditions .

Biochemische Analyse

Biochemical Properties

HMR 1556 interacts with the KvLQT1/minK potassium channels, blocking them effectively . It does not inhibit other potassium currents in human atrium: I to, I Kur and the classical inward rectifier potassium current I K1 were not significantly affected up to concentrations that completely blocked I Ks .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In atrial myocytes, it produces a concentration-dependent and reversible block of I Ks . In cellular models of persistent atrial fibrillation, this compound has been shown to restore sinus rhythm and prevent heart failure .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the KvLQT1/minK potassium channels . It blocks these channels, thereby affecting the potassium currents in the cells . This blockage is selective and does not affect other potassium currents .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to produce a concentration-dependent and reversible block of I Ks . The blockage is potent and selective, and the effects are observed even at high heart rates .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In conscious dogs, administration of this compound caused substantial dose-dependent QT prolongations . In a model of persistent atrial fibrillation, all animals receiving this compound converted to sinus rhythm, whereas placebo pigs remained in atrial fibrillation .

Metabolic Pathways

Its primary mechanism of action involves the blockage of the KvLQT1/minK potassium channels , which play a crucial role in the repolarization of the cardiac action potential and the regulation of heart rhythm.

Transport and Distribution

Given its potent and selective blockage of the KvLQT1/minK potassium channels, it is likely that it interacts with these channels in various cell types and tissues .

Subcellular Localization

Given its interaction with the KvLQT1/minK potassium channels, it is likely that it is localized in the regions of the cell where these channels are present .

Vorbereitungsmethoden

Die Synthese von HMR-1556 umfasst mehrere Schritte, beginnend mit der Herstellung der Chromanol-Grundstruktur. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:

Bildung des Chromanol-Kerns: Der Chromanol-Kern wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Ausgangsstoffe beinhalten.

Einführung von funktionellen Gruppen: Die Hydroxyl-, Trifluorbutoxy- und Methansulfonamid-Gruppen werden durch spezifische Reaktionen eingeführt, darunter nukleophile Substitution und Sulfonierung.

Analyse Chemischer Reaktionen

HMR-1556 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um den Chromanol-Kern oder andere funktionelle Gruppen zu modifizieren.

Substitution: Nukleophile Substitutionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen durch andere zu ersetzen.

Häufige Reagenzien und Bedingungen: Typische Reagenzien sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen.

Vergleich Mit ähnlichen Verbindungen

HMR-1556 ist einzigartig in seiner hohen Selektivität für den IKs-Strom. Ähnliche Verbindungen umfassen:

Chromanol 293B: Ein weiterer IKs-Blocker, jedoch weniger potent als HMR-1556.

E4031: Ein selektiver IKr-Blocker, der weniger spezifisch ist als HMR-1556.

NS5806: Ein Modulator von transienten, nach außen gerichteten Kaliumströmen, der sich in seiner Zielspezifität unterscheidet

HMR-1556 zeichnet sich durch seine potente und selektive Hemmung des IKs-Stroms aus, was es zu einem wertvollen Werkzeug in der Herzforschung und der Arzneimittelentwicklung macht.

Eigenschaften

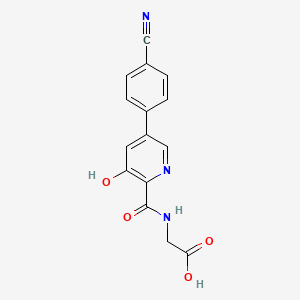

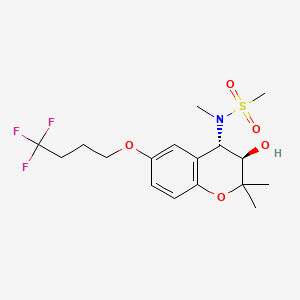

IUPAC Name |

N-[(3R,4S)-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-3,4-dihydrochromen-4-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F3NO5S/c1-16(2)15(22)14(21(3)27(4,23)24)12-10-11(6-7-13(12)26-16)25-9-5-8-17(18,19)20/h6-7,10,14-15,22H,5,8-9H2,1-4H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZRLJWUQFIZRH-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801105017 | |

| Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801105017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223749-46-0 | |

| Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223749-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HMR 1556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223749460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801105017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HMR-1556 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IF4R31066 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Bromo-2-pyridyl)-3-[2-(2-chlorophenyl)ethyl]thiourea](/img/structure/B1673241.png)

![1-(5-Bromopyridin-2-yl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea](/img/structure/B1673242.png)

![Thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid,5,6,7,8-tetrahydro-8-oxo-,ethyl ester](/img/structure/B1673244.png)